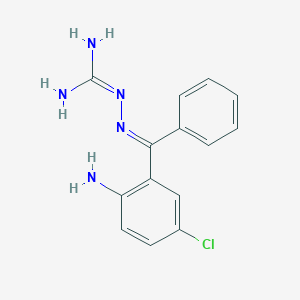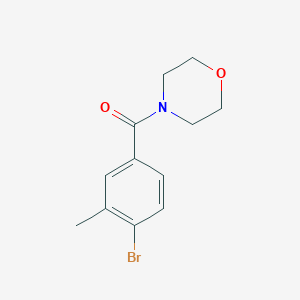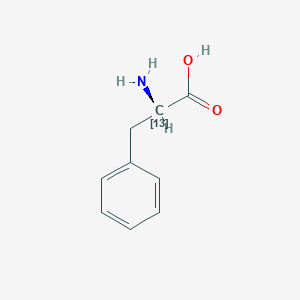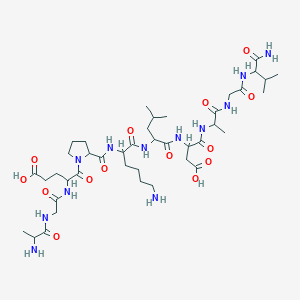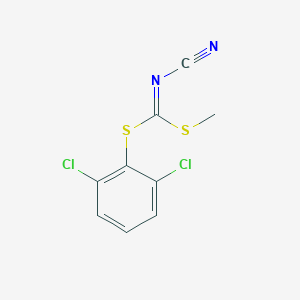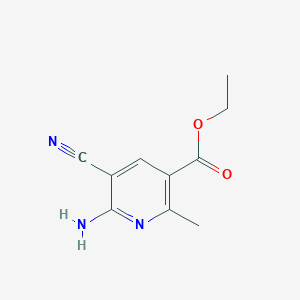
セクロピンP1
説明
The Acid Sphingomyelinase Assay Kit is an enzyme assay that measures acid sphingomyelinase activity in biological samples through the direct hydrolysis of a fluorogenic substrate.
Cecropin P1, porcine is the first of the cecropin family to be isolated from a mammal rather than an insect. It has garnered a lot of interest for its antiviral and broad-spectrum antibacterial activities. It is also active against fungi, and has cytotoxic effects on cancer cell lines.
科学的研究の応用
抗菌活性
セクロピンP1は、強力な抗菌特性で知られています。 This compoundは、細菌の細胞膜を破壊することで、グラム陽性菌とグラム陰性菌の両方に殺菌作用を示します 。これは、新しい抗生物質や消毒剤の開発に役立つペプチドです。
抗がんの可能性
予備的な研究では、this compoundを含むセクロピンペプチドは、in vitroで哺乳類のリンパ腫や白血病に対して活性があることが示されています。 そのメカニズムは、細胞質膜での孔形成によるものと考えられており、がん治療への応用が期待されます .
超音波の相乗効果
研究によると、this compoundの抗菌効果は、超音波処理と併用することで大幅に向上することが示されています。 この相乗効果は、医療現場や工業現場における微生物不活性化のための強化された方法につながる可能性があります .
免疫システムの機能
This compoundは、さまざまな組織における微生物感染に対する免疫エフェクターとして機能します。 This compoundは、体腔に熱殺菌した細菌を注入することで誘導され、自然免疫応答における役割を示唆しています .
タンパク質発現と精製
This compoundは、高いレベルで発現および精製することができ、これは研究および治療的使用における重要な要素です。 高度な技術により、このペプチドを大量に生産することができます .
作用機序
Target of Action
Cecropin P1, an antimicrobial peptide, primarily targets the cell membranes of bacteria . It has been found to exhibit strong antimicrobial activity against both Gram-positive and Gram-negative bacteria . In addition, it also shows antiviral activity, inhibiting viruses like PRRSV .
Mode of Action
The mode of action of Cecropin P1 is often referred to as a “carpet-like” mechanism . In this process, the charged antimicrobial peptide aligns on the outside of the bacterial cell’s membrane and destabilizes the packing of the lipid bilayer . This destabilization eventually leads to the breakdown of the membrane . Furthermore, Cecropin P1, like other cecropins, kills bacteria by lysis .
Biochemical Pathways
Cecropin P1 affects the integrity of the bacterial cell membrane, leading to its lysis . This disruption of the cell membrane alters its permeability and fluidity, eventually leading to cell necrosis . Additionally, Cecropin P1 can induce cells to produce excessive reactive oxygen species, causing changes in the mitochondrial membrane potential .
Pharmacokinetics
The peptide’s antimicrobial activity is known to be dose-dependent, requiring more peptide to kill more cells .
Result of Action
The primary result of Cecropin P1’s action is the death of the targeted bacterial cells. The peptide causes the cell wall to become rough and nicked, eventually leading to the death of the bacteria . In addition, the induced changes in the cell membrane lead to cell necrosis .
Action Environment
The action of Cecropin P1 can be influenced by environmental factors. For instance, it has been found that the peptide has strong thermal stability, acid stability, and pepsin stability . In an alkaline environment and in the presence of pancreatin, the antibacterial activity of cecropin p1 significantly decreases . Furthermore, the synergistic effect of ultrasonication and antimicrobial action of Cecropin P1 has been shown to drastically improve microbial deactivation by increasing the peptide’s ability for pore formation in cell membranes .
将来の方向性
生化学分析
Biochemical Properties
Cecropin P1 interacts with various biomolecules, particularly those found in bacterial cell membranes . It has been shown to have a synergistic effect with ultrasonication in the deactivation of Escherichia coli O157:H7 . The antimicrobial action of Cecropin P1 is enhanced by its ability to form pores in cell membranes .
Cellular Effects
Cecropin P1 exerts significant effects on bacterial cells. It disrupts cell function by forming pores in the cell membrane, leading to cell death . This peptide does not only affect the cell membrane integrity but also influences cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Cecropin P1 involves its interaction with the bacterial cell membrane. It binds to the membrane and forms pores, disrupting the cell’s normal function . This pore formation is a key aspect of Cecropin P1’s antimicrobial activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cecropin P1 have been observed to change over time. For instance, a study found that the combination of ultrasonication and Cecropin P1 was more efficient at reducing cell density when applied for one minute .
Metabolic Pathways
Cecropin P1 is involved in the disruption of bacterial metabolic pathways. By forming pores in the cell membrane, it disrupts the normal flow of metabolites, leading to cell death .
Transport and Distribution
Its ability to bind to and disrupt cell membranes suggests that it may be distributed throughout tissues where bacterial cells are present .
Subcellular Localization
The subcellular localization of Cecropin P1 is primarily at the cell membrane, where it exerts its antimicrobial effects
特性
IUPAC Name |
(4S)-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-5-amino-1-[[2-[[2-[(2S)-2-[[(1S)-4-carbamimidamido-1-carboxybutyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C147H253N45O43/c1-18-75(9)113(140(229)167-81(15)120(209)188-114(76(10)19-2)141(230)168-82(16)121(210)189-115(77(11)20-3)142(231)178-94(47-50-106(154)198)123(212)164-66-108(200)163-68-110(202)192-60-36-46-105(192)139(228)179-97(145(234)235)45-35-59-161-147(158)159)187-109(201)67-165-124(213)95(48-51-111(203)204)176-138(227)104(72-196)186-143(232)116(78(12)21-4)190-130(219)93(44-34-58-160-146(156)157)174-127(216)90(41-26-31-55-150)172-125(214)88(39-24-29-53-148)170-118(207)79(13)166-136(225)102(70-194)184-135(224)101(64-107(155)199)183-129(218)96(49-52-112(205)206)177-132(221)98(61-73(5)6)181-128(217)91(42-27-32-56-151)173-126(215)89(40-25-30-54-149)171-119(208)80(14)169-144(233)117(83(17)197)191-131(220)92(43-28-33-57-152)175-137(226)103(71-195)185-133(222)99(62-74(7)8)182-134(223)100(180-122(211)86(153)69-193)63-84-65-162-87-38-23-22-37-85(84)87/h22-23,37-38,65,73-83,86,88-105,113-117,162,193-197H,18-21,24-36,39-64,66-72,148-153H2,1-17H3,(H2,154,198)(H2,155,199)(H,163,200)(H,164,212)(H,165,213)(H,166,225)(H,167,229)(H,168,230)(H,169,233)(H,170,207)(H,171,208)(H,172,214)(H,173,215)(H,174,216)(H,175,226)(H,176,227)(H,177,221)(H,178,231)(H,179,228)(H,180,211)(H,181,217)(H,182,223)(H,183,218)(H,184,224)(H,185,222)(H,186,232)(H,187,201)(H,188,209)(H,189,210)(H,190,219)(H,191,220)(H,203,204)(H,205,206)(H,234,235)(H4,156,157,160)(H4,158,159,161)/t75-,76-,77-,78-,79-,80-,81-,82-,83+,86-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,113-,114-,115-,116-,117-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIVBYDFWSFUFP-RJLJEYQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NCC(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C147H253N45O43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10154846 | |
| Record name | Cecropin P1-LI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10154846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3338.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125667-96-1 | |
| Record name | Cecropin P1-LI | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125667961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cecropin P1-LI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10154846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![butan-2-yl N-[2,5-bis(aziridin-1-yl)-4-(butan-2-yloxycarbonylamino)-3,6-dioxocyclohexa-1,4-dien-1-yl]carbamate](/img/structure/B137090.png)

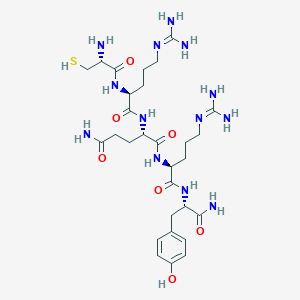

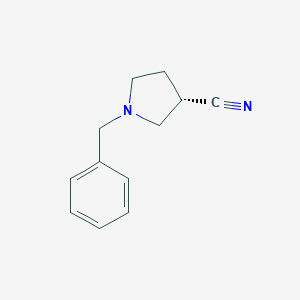
![Methyl (1S,4S,6S)-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B137104.png)
